molecular formula C20H34O3 B1246201 17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol

17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol

Cat. No. B1246201
M. Wt: 322.5 g/mol
InChI Key: DKUUGJBEWAAWFQ-GABTWMSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Identification and Doping Tests

A study identified metabolites common to anabolic steroids like 17alpha-methyltestosterone (MTS) and mestanolone (MSL) in horse urine, which included compounds structurally related to 17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol. These findings are crucial for doping tests in racehorses, highlighting the importance of these compounds in sports integrity (Yamada et al., 2007).

Pituitary Metabolism in Rats

Research on the metabolism of 5alpha-androstane-3beta, 17beta-diol in male rat pituitaries indicated extensive conversion into metabolites like 5alpha-androstane-3beta, 6alpha-17beta-triol, providing insights into the metabolism of similar compounds in the brain and other tissues (Guiraud et al., 1979).

Steroid Analysis in Supplements

A study analyzed dietary supplements containing 17alpha-methyl-2,3-epithio-5alpha-androstane-17beta-ol, a derivative related to 17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol. This research contributes to understanding the composition of supplements and ensuring consumer safety (Okano et al., 2009).

Anti-Inflammatory Applications

HE3286, a synthetic derivative of naturally occurring androstene compounds like 17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol, demonstrated potential in treating chronic inflammation, as seen in rodent models of rheumatoid arthritis (Auci et al., 2010).

properties

Product Name

17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,11S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol

InChI

InChI=1S/C20H34O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h12-17,21-23H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

DKUUGJBEWAAWFQ-GABTWMSCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C)O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol
Reactant of Route 2
17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol
Reactant of Route 3
17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol
Reactant of Route 4
17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol
Reactant of Route 5
17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol
Reactant of Route 6
17alpha-Methyl-5alpha-androstane-3beta,11beta,17beta-triol

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